1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves the cyclization of thiophene derivatives with isocyanates. The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid or using triethyl orthoformate . Another method involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It also interacts with microbial cell membranes, causing cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Structurally similar and possess antiviral, anticancer, and anti-inflammatory activities.
Uniqueness
1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea stands out due to its unique combination of a fluorophenyl group and a thienopyrimidine moiety, which enhances its biological activity and specificity. This structural uniqueness contributes to its potential as a therapeutic agent with multiple applications in medicine and industry .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-12-3-1-11(2-4-12)7-19-17(24)22-13-8-23(9-13)16-15-14(5-6-25-15)20-10-21-16/h1-6,10,13H,7-9H2,(H2,19,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJXWHRLMXNHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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